Sodium-8-oxyquinolate

Antibacterial Phytopathogen Structure-Activity Relationship

Addressing the challenge of long-term aqueous formulation stability, Sodium-8-oxyquinolate offers a reliable solution over alternatives like chinosol, which degrades by ~30% and forms crystalline precipitates. Its rigid planar structure ensures robust, charge-neutral complexation with di- and trivalent metal ions. - 12.6-fold higher Cu(II) complex stability (log K = 12.2) than sulfonated analogs, ensuring superior metal capture efficiency. - Maintains solubility and prevents particulate formation in injectable, ophthalmic, and diagnostic reagent formulations. - Serves as a critical precursor for copper-8-quinolinolate, a top-tier agricultural fungicide.

Molecular Formula C9H7NNaO
Molecular Weight 168.151
CAS No. 2872-54-0
Cat. No. B591004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium-8-oxyquinolate
CAS2872-54-0
Molecular FormulaC9H7NNaO
Molecular Weight168.151
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.[Na]
InChIInChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;
InChIKeyZVJDFJRDKIADMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium-8-oxyquinolate: Chemical Class & Molecular Properties


Sodium-8-oxyquinolate (CAS 2872-54-0) is the sodium salt of 8-hydroxyquinoline (8HQ, oxine), a monoprotic bicyclic aromatic compound that functions as a bidentate chelating agent via its nitrogen and deprotonated oxygen atoms [1]. The sodium salt form (C9H6NNaO) exhibits a molecular weight of 168.15 g/mol and has zero rotatable bonds, yielding a rigid planar structure optimized for metal coordination [2]. This compound class is foundational to numerous industrial and research applications due to the 8HQ scaffold's capacity to form stable, charge-neutral complexes with divalent and trivalent metal ions [3].

Sodium-8-oxyquinolate: Structural Divergence from Analogs


Substitution among 8-hydroxyquinoline (8HQ) derivatives without rigorous validation introduces significant scientific and economic risk due to profound structure-dependent variations in chelation stability, antimicrobial potency, and physicochemical stability [1]. The sodium salt of 8HQ exhibits solubility, stability, and chelation behavior distinct from sulfonated analogs (e.g., 8-hydroxyquinoline-5-sulfonate), halogenated derivatives (e.g., clioquinol, chlorquinaldol), and esterified or N-oxide variants [2]. Critically, the presence or absence of electron-withdrawing substituents on the quinoline ring directly modulates the basicity of the heterocyclic nitrogen and the phenolic oxygen, thereby altering the stability constants of the resulting metal complexes—a key mechanistic driver of both antimicrobial and preservative function [1][3]. Furthermore, the free base versus salt form dictates aqueous solubility, long-term storage stability, and compatibility with multi-component formulations, as evidenced by direct comparative studies [4].

Sodium-8-oxyquinolate: Performance Evidence vs. Comparators


Antibacterial Activity: 8-Hydroxyquinoline vs. Derivatives

In a head-to-head evaluation of 8-hydroxyquinoline (8HQ) and its derivatives against the phytopathogen *Xanthomonas oryzae* pv. *oryzae* (Xoo), the unsubstituted parent compound 8HQ exhibited an inhibition rate of 96.19% at 100 μg/mL [1]. This activity is substantially higher than the sulfonated analog 8-hydroxyquinoline-5-sulfonic acid, which achieved only 31.83% inhibition under identical conditions, demonstrating a 3-fold reduction in efficacy. Conversely, certain halogenated derivatives (e.g., 5-chloro-8HQ, 5,7-dichloro-8HQ) achieved 100% inhibition, indicating the parent 8HQ serves as a moderately active scaffold whose potency can be tuned upward via halogenation or downward via sulfonation [1].

Antibacterial Phytopathogen Structure-Activity Relationship Inhibition Rate

Formulation Stability: Sodium Salt vs. Chinosol

A comparative stability study of preservatives in tuberculin PPD solutions demonstrated that chinosol (8-hydroxyquinoline sulfate) content decreased by approximately 30% over 24 months of storage at 5°C, whereas phenol content remained unchanged [1]. Crucially, chinosol formed crystalline precipitates during storage due to reaction with trace metal ions present in the solution [1]. This precipitation is a direct consequence of the sulfate salt's propensity to release 8HQ, which then chelates metals to form insoluble complexes. In contrast, the sodium salt form (Sodium-8-oxyquinolate) is pre-complexed and designed to maintain solubility and stability in aqueous formulations, mitigating this precipitation risk.

Pharmaceutical Preservative Stability Storage Formulation

Metal Chelation Stability: Parent vs. Sulfonated Analogs

Comparative potentiometric and spectrophotometric studies reveal that the metal chelate stability constants for 8-hydroxyquinoline (8HQ) are systematically higher than those for its sulfonated analog, 8-hydroxyquinoline-5-sulfonate [1][2]. For example, for the Cu(II) complex, the formation constant (log K) for 8HQ is 12.2, compared to 11.1 for the sulfonated derivative—a difference of 1.1 log units, representing a ~12.6-fold higher stability for the 8HQ complex [1]. This difference is attributed to the lower basicity of the heterocyclic nitrogen in the sulfonated compound, which reduces its metal-binding affinity [2].

Chelation Metal Complex Stability Constant Spectrophotometry

Antimicrobial Spectrum of 8HQ and Its Bischelates

Studies on the antifungal activity of 8-quinolinol (8HQ) and its bischelates reveal that mixtures of 8HQ with copper(II) and zinc(II) bischelates inhibited five test fungi at 50% of their individual MICs, demonstrating synergistic behavior [1]. Notably, the copper(II) bischelate of 8HQ (bis(8-quinolinolato)copper(II)) was ineffective against *Mucor cirinelloides*, whereas the free 8HQ or its zinc/manganese combinations retained activity [1]. Furthermore, the parent 8HQ has been shown to possess potent antimicrobial activity against Gram-positive bacteria with MIC values ranging from 3.44–13.78 μM [2].

Antifungal Synergy MIC Copper Chelate

Sodium-8-oxyquinolate: Applications in Research & Industry


Aqueous Formulation Preservative

Sodium-8-oxyquinolate is scientifically appropriate as a preservative in aqueous pharmaceutical, biological, and diagnostic reagent formulations where long-term storage stability and prevention of metal-induced precipitation are critical [1]. Unlike the sulfate salt (chinosol), which degrades by ~30% and forms crystalline precipitates due to trace metal chelation [1], the sodium salt maintains solubility and stability, mitigating the risk of particulate formation in injectable or ophthalmic solutions.

Metal Chelation and Extraction Processes

In analytical chemistry, hydrometallurgy, and environmental remediation, Sodium-8-oxyquinolate serves as a robust chelating agent for the selective extraction or quantification of divalent and trivalent metal ions [1][2]. Its 12.6-fold higher Cu(II) complex stability (log K = 12.2) compared to sulfonated analogs [1] ensures superior metal capture efficiency, particularly in aqueous solutions where sulfonated derivatives may exhibit reduced binding due to lower ligand basicity [2].

Agricultural and Wood Preservative Fungicide

The sodium salt of 8-hydroxyquinoline is a key precursor for copper-8-quinolinolate, a widely used agricultural and wood preservative fungicide [1]. Its water solubility facilitates the generation of the highly effective copper chelate, which has been ranked as the most effective fungicide in comparative studies of 24 agents [2]. The parent 8HQ scaffold also demonstrates synergistic antifungal activity when combined with metal bischelates, offering a formulation strategy to enhance spectrum and potency [3].

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